5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with 5-bromo-2-furoic acid chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The furan ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-6-hydroxy-1,3-benzodioxole
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-furamide
- 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide
Uniqueness
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
310452-41-6 |
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Molecular Formula |
C14H11BrN2O3S |
Molecular Weight |
367.22 g/mol |
IUPAC Name |
5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H11BrN2O3S/c1-2-19-8-3-4-9-11(7-8)21-14(16-9)17-13(18)10-5-6-12(15)20-10/h3-7H,2H2,1H3,(H,16,17,18) |
InChI Key |
CNZKBDJLJIOCHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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